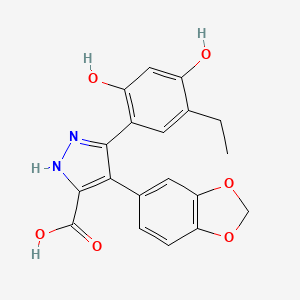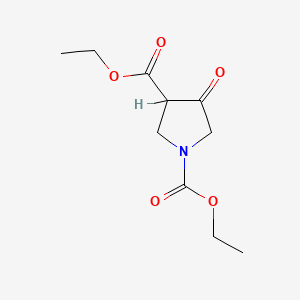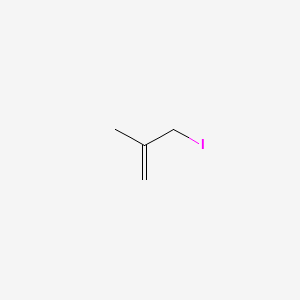
2-Pentyl p-toluenesulfonate
概述
描述
2-Pentyl p-toluenesulfonate is an organic compound with the molecular formula C12H18O3S. It is a derivative of p-toluenesulfonic acid, where the sulfonic acid group is esterified with a pentyl alcohol. This compound is known for its utility in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.
作用机制
Target of Action
2-Pentyl tosylate, also known as 2-Pentyl p-toluenesulfonate, is a type of secondary tosylate. The primary targets of 2-Pentyl tosylate are likely to be similar to those of other secondary tosylates. Secondary tosylates are known to undergo solvolysis, a substitution reaction with the solvent .
Mode of Action
The mode of action of 2-Pentyl tosylate involves solvolysis, a process where the tosylate group is replaced by a nucleophile . This process is facilitated by the solvent and can occur under certain conditions . The solvolysis of 2-Pentyl tosylate is believed to proceed through a series of parallel concerted reactions, including solvolysis, 1,2-hydride transfer, and isotope exchange .
Biochemical Pathways
It’s known that the solvolysis of secondary tosylates can lead to the formation of different products depending on the solvent and conditions . This suggests that 2-Pentyl tosylate could potentially influence a variety of biochemical pathways.
Pharmacokinetics
The solvolysis of secondary tosylates like 2-pentyl tosylate is known to occur at a specific rate . This rate could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Pentyl tosylate.
Result of Action
The result of the action of 2-Pentyl tosylate is the formation of different products through the process of solvolysis . The exact molecular and cellular effects of these products would depend on the specific conditions and the solvent used for the solvolysis .
Action Environment
The action of 2-Pentyl tosylate is influenced by the environment, particularly the solvent in which the solvolysis occurs . Different solvents can lead to different rates of solvolysis and potentially different products . Therefore, the efficacy and stability of 2-Pentyl tosylate could be influenced by environmental factors such as the choice of solvent .
生化分析
Biochemical Properties
2-Pentyl tosylate is known for its role in biochemical reactions, particularly in the transformation of alkyl alcohols to alkyl tosylates. This transformation allows an S N 2 reaction to occur in the presence of a good nucleophile . The tosylate group, such as the one in 2-Pentyl tosylate, can function as a protecting group in organic synthesis .
Molecular Mechanism
The molecular mechanism of 2-Pentyl tosylate primarily involves its role as a leaving group in S N 2 reactions. In this reaction, the lone pair of the alcohol oxygen attacks the sulfur of the tosyl chloride, displacing the chloride and forming the tosylate with retention of reactant stereochemistry .
Temporal Effects in Laboratory Settings
Tosylates are generally stable and can be converted back into an alcohol .
Metabolic Pathways
Tosylates are generally involved in the transformation of alkyl alcohols to alkyl tosylates, which allows an S N 2 reaction to occur .
准备方法
Synthetic Routes and Reaction Conditions: 2-Pentyl p-toluenesulfonate can be synthesized through the esterification of p-toluenesulfonic acid with pentyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid itself to drive the reaction to completion. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The product is then purified through distillation or recrystallization to achieve the desired purity .
化学反应分析
Types of Reactions: 2-Pentyl p-toluenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are used under mild to moderate temperatures.
Hydrolysis: Acidic or basic conditions with water as the solvent are employed.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with sodium methoxide, the product would be methyl p-toluenesulfonate.
Hydrolysis: The primary products are p-toluenesulfonic acid and pentyl alcohol.
科学研究应用
2-Pentyl p-toluenesulfonate has several applications in scientific research:
相似化合物的比较
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Isopropyl p-toluenesulfonate
- Butyl p-toluenesulfonate
Comparison: 2-Pentyl p-toluenesulfonate is unique due to its longer alkyl chain compared to methyl, ethyl, and isopropyl p-toluenesulfonates. This longer chain can influence its solubility, reactivity, and the physical properties of the resulting products. For instance, the increased hydrophobicity of the pentyl group can affect the compound’s behavior in organic solvents and its interactions with other molecules .
属性
IUPAC Name |
pentan-2-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-4-5-11(3)15-16(13,14)12-8-6-10(2)7-9-12/h6-9,11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSHAZLGVDYADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884014 | |
| Record name | 2-Pentanol, 2-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3813-69-2 | |
| Record name | 2-Pentanol, 2-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3813-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanol, 2-(4-methylbenzenesulfonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003813692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentyl p-toluenesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pentanol, 2-(4-methylbenzenesulfonate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentanol, 2-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pentan-2-yl 4-methylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3051968.png)
![2-Methoxy-4-{[(5E)-4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B3051969.png)


![1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B3051975.png)
![2,3-Dihydro-1H-benzo[b]azepine](/img/structure/B3051976.png)


![Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B3051980.png)
![2-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B3051983.png)

![Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3051986.png)

